![molecular formula C12H18N2O3 B1451819 Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate CAS No. 718632-42-9](/img/structure/B1451819.png)
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H18N2O3 . It has a molecular weight of 238.29 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is 1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h8H,7H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a solid at room temperature . The compound should be stored in a dry environment at temperatures between 2-8°C .Scientific Research Applications
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its tert-butyl group can be used as a protective group for carboxylic acids, and the cyano group can act as a precursor to amides or amines through further chemical reactions .
Pharmaceutical Research
In pharmaceutical research, it is utilized for the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications .
Material Science
The compound’s stability and reactivity make it suitable for creating polymers and coatings with specific properties. Researchers can exploit its functional groups to incorporate it into polymer chains, altering the material’s characteristics .
Catalysis
It can act as a ligand or a stabilizing agent in catalytic systems. Its unique structure may influence the efficiency and selectivity of catalytic processes, which is crucial in industrial chemistry applications .
Biochemistry
In biochemistry, this compound could be used to study enzyme-substrate interactions. Its structural features allow it to mimic certain biological molecules, aiding in the understanding of metabolic pathways .
Analytical Chemistry
Due to its distinct chemical signature, it can be used as a standard or reference compound in various analytical techniques, such as chromatography or mass spectrometry, to identify or quantify other substances .
Agrochemical Development
The cyano and carboxylate groups present in the compound can be functionalized to create new agrochemicals. These derivatives can be tested for their efficacy as pesticides or herbicides .
Environmental Science
Researchers may explore its degradation products and pathways to assess its environmental impact. Understanding its breakdown can help in developing eco-friendly synthetic methods and in evaluating its persistence in the environment .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-11(2,3)17-10(16)14-7-8(6-13)9(15)12(14,4)5/h8H,7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJITXVSORFVFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654961 | |
Record name | tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
CAS RN |
718632-42-9 | |
Record name | tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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